![molecular formula C12H15N3O7S2 B14351232 N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide CAS No. 91872-64-9](/img/no-structure.png)
N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of acetamido and sulfonyl groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide typically involves the reaction of 4-acetamido-1,3-phenylenediamine with acetic anhydride and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction with Acetic Anhydride: The 4-acetamido-1,3-phenylenediamine is first reacted with acetic anhydride to introduce the acetamido groups.
Sulfonylation: The intermediate product is then treated with sulfonyl chloride to introduce the sulfonyl groups, resulting in the formation of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the acetamido or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(1,3-Phenylene)diacetamide
- N,N’-(Methylenedi-4,1-phenylene)diacetamide
- N,N’-(4-methyl-1,3-phenylene)diacetamide
Uniqueness
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is unique due to the presence of both acetamido and sulfonyl groups, which confer distinct chemical and biological properties
Eigenschaften
| 91872-64-9 | |
Molekularformel |
C12H15N3O7S2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-[2,4-bis(acetylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15N3O7S2/c1-7(16)13-11-5-4-10(23(19,20)14-8(2)17)6-12(11)24(21,22)15-9(3)18/h4-6H,1-3H3,(H,13,16)(H,14,17)(H,15,18) |
InChI-Schlüssel |
JCVXGHFRMUCYPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC(=O)C)S(=O)(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



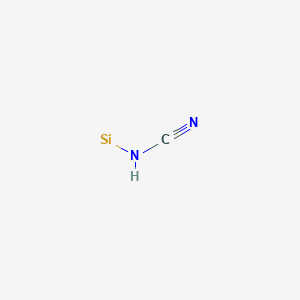
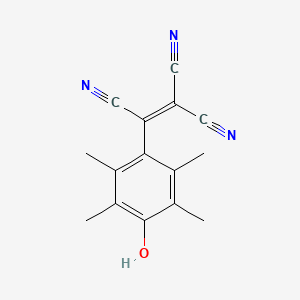
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
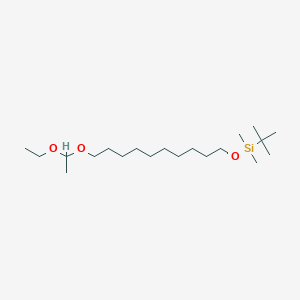
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
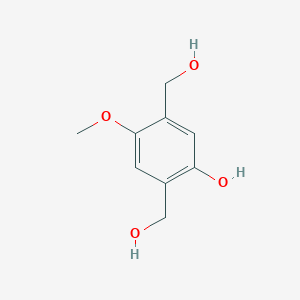
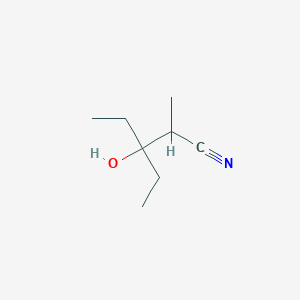

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)

